molecular formula C13H4F22O3 B12088507 Bis(1H,1H-perfluorohexyl) carbonate

Bis(1H,1H-perfluorohexyl) carbonate

Cat. No.: B12088507
M. Wt: 626.13 g/mol
InChI Key: HCFPTKCGUUXTEX-UHFFFAOYSA-N
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Description

Bis(1H,1H-perfluorohexyl) carbonate is a specialized organofluorine compound known for its unique chemical properties. It is characterized by the presence of perfluorohexyl groups attached to a carbonate moiety. This compound is often used in scientific research and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(1H,1H-perfluorohexyl) carbonate typically involves the reaction of perfluorohexanol with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:

2C6F13CH2OH+COCl2C6F13CH2OCOOCH2C6F13+2HCl2 \text{C}_6\text{F}_{13}\text{CH}_2\text{OH} + \text{COCl}_2 \rightarrow \text{C}_6\text{F}_{13}\text{CH}_2\text{OCOOCH}_2\text{C}_6\text{F}_{13} + 2 \text{HCl} 2C6​F13​CH2​OH+COCl2​→C6​F13​CH2​OCOOCH2​C6​F13​+2HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Bis(1H,1H-perfluorohexyl) carbonate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed to produce perfluorohexanol and carbon dioxide.

    Substitution: It can participate in nucleophilic substitution reactions where the carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or aqueous base.

    Substitution: Common reagents include nucleophiles such as amines or alcohols under mild conditions.

Major Products

    Hydrolysis: Perfluorohexanol and carbon dioxide.

    Substitution: Various substituted carbonates depending on the nucleophile used.

Scientific Research Applications

Bis(1H,1H-perfluorohexyl) carbonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other organofluorine compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Medicine: Explored for its potential in creating fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialized coatings and materials that require high chemical resistance.

Mechanism of Action

The mechanism of action of Bis(1H,1H-perfluorohexyl) carbonate involves its interaction with various molecular targets. The perfluorohexyl groups provide hydrophobic characteristics, while the carbonate moiety can undergo hydrolysis or substitution reactions. These properties make it a versatile compound in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • Bis(1H,1H-perfluorooctyl) carbonate
  • Bis(1H,1H-perfluorobutyl) carbonate
  • Bis(1H,1H-perfluorodecyl) carbonate

Uniqueness

Bis(1H,1H-perfluorohexyl) carbonate is unique due to its specific chain length of the perfluorohexyl groups, which provides a balance between hydrophobicity and reactivity. This makes it particularly useful in applications where both properties are desired.

Properties

Molecular Formula

C13H4F22O3

Molecular Weight

626.13 g/mol

IUPAC Name

bis(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl) carbonate

InChI

InChI=1S/C13H4F22O3/c14-4(15,6(18,19)8(22,23)10(26,27)12(30,31)32)1-37-3(36)38-2-5(16,17)7(20,21)9(24,25)11(28,29)13(33,34)35/h1-2H2

InChI Key

HCFPTKCGUUXTEX-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)OCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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